molecular formula C12H7N3O5 B3887731 5-(6-nitro-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)furan-2-carbaldehyde

5-(6-nitro-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)furan-2-carbaldehyde

Cat. No.: B3887731
M. Wt: 273.20 g/mol
InChI Key: BUZGQGQQDLINFF-UHFFFAOYSA-N
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Description

5-(6-nitro-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)furan-2-carbaldehyde is a complex organic compound that features a benzimidazole core fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-nitro-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)furan-2-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

5-(6-nitro-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-(6-nitro-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)furan-2-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-(6-nitro-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzimidazole core can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-nitro-1,2,4-triazole-3-one: Similar in having a nitro group and heterocyclic structure.

    2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Shares structural similarities with the furan ring and nitro group.

    4,5-dichloro-3-oxo-2,3-dihydro-1H-indene-1-ylidene: Another compound with a similar core structure.

Uniqueness

What sets 5-(6-nitro-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)furan-2-carbaldehyde apart is its unique combination of a benzimidazole core and a furan ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(6-nitro-2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O5/c16-5-6-1-2-11(20-6)7-3-8-9(14-12(17)13-8)4-10(7)15(18)19/h1-5H,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZGQGQQDLINFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C2=CC3=C(C=C2[N+](=O)[O-])NC(=O)N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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